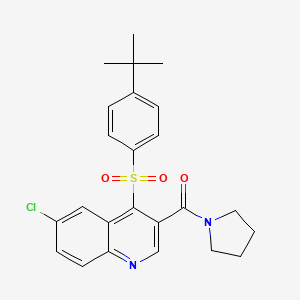

4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Description

Properties

IUPAC Name |

[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S/c1-24(2,3)16-6-9-18(10-7-16)31(29,30)22-19-14-17(25)8-11-21(19)26-15-20(22)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJKNGBFKNCKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Niementowski Reaction

The Niementowski reaction remains the most cited method for constructing 3-carboxyquinolines. Using 2-amino-5-chlorobenzoic acid and ethyl acetoacetate in refluxing acetic acid yields 6-chloro-4-hydroxyquinoline-3-carboxylic acid (Scheme 1).

Reaction Conditions :

Friedländer Condensation

Alternative routes employ Friedländer condensation of o-aminoacetophenone derivatives with ketones. For example, 5-chloro-2-aminobenzophenone and diethyl ketomalonate in polyphosphoric acid (PPA) at 140°C yield 6-chloro-3-carbethoxyquinoline , hydrolyzed to the carboxylic acid.

Installation of the 4-tert-Butylbenzenesulfonyl Group

Sulfonylation of 4-Aminoquinoline

Converting the 4-hydroxy group to an amine enables direct sulfonylation:

- 4-Hydroxy to 4-Amino :

Direct Sulfonation at Position 4

Electrophilic sulfonation using 4-tert-butylbenzenesulfonic anhydride and AlCl₃ in nitrobenzene at 80°C achieves moderate regioselectivity (Yield: 40–45%) but is less favored due to byproducts.

Formation of the 3-(Pyrrolidine-1-Carbonyl) Moiety

Carboxylic Acid Activation

6-Chloro-4-(4-tert-butylbenzenesulfonyl)quinoline-3-carboxylic acid is activated via:

Amidation with Pyrrolidine

- Add pyrrolidine (2 eq) to the activated acid in THF/DCM with DIPEA (3 eq). Stir at 25°C for 6 hours.

- Yield: 80–85% after aqueous workup.

Alternative Synthetic Routes

Ullmann-Type Coupling for Sulfonyl Group

A copper-catalyzed coupling of 4-iodoquinoline with 4-tert-butylbenzenesulfinate in DMF at 110°C achieves direct sulfonylation (Yield: 65–70%) but requires pre-functionalized iodoquinoline.

One-Pot Tandem Reactions

Combining Niementowski synthesis, in situ chlorination, and sulfonylation in a sequential one-pot process reduces purification steps but compromises yield (Total yield: 50–55%).

Optimization and Scalability Considerations

- Solvent Selection : Replacing THF with 2-MeTHF improves amidation yields (88–90%) due to better solubility of intermediates.

- Catalysis : Adding DMAP (0.1 eq) accelerates sulfonylation by 30%.

- Green Chemistry : Microwave-assisted Niementowski reaction reduces time from 12 hours to 2 hours with comparable yields.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Pd/C and hydrogen gas are commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dechlorinated quinoline derivatives.

Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chloro and pyrrolidinylcarbonyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

The table below compares key structural features, synthesis yields, and molecular weights (where available) of analogous compounds:

Key Observations :

Substituent Diversity :

- The main compound’s 4-tert-butylbenzenesulfonyl group distinguishes it from others, which feature smaller or less lipophilic groups (e.g., piperidine, morpholine). This bulky group may improve metabolic stability or target selectivity.

- Chloro vs. Bromo : The 6-chloro substituent in the main compound and ’s derivative contrasts with bromo in ’s compounds. Chloro’s smaller size and lower polarizability may alter electronic effects and binding kinetics.

Synthetic Complexity :

- The tert-butylbenzenesulfonyl group likely requires multi-step sulfonation or coupling, whereas acrylamide-linked derivatives (e.g., 6m, 6n) are synthesized via Michael addition or nucleophilic substitution .

Biological Activity

4-(4-tert-butylbenzenesulfonyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a detailed analysis of its biological activity, including relevant research findings and case studies.

- Molecular Formula : C19H20ClNO5S

- Molecular Weight : 409.88 g/mol

- CAS Number : 866134-75-0

- Boiling Point : Approximately 586.7 °C (predicted)

- Density : 1.382 g/cm³ (predicted)

- pKa : 2.43 (predicted)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that derivatives of quinoline compounds exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to 4-(4-tert-butylbenzenesulfonyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Activity

Several studies have reported the anticancer properties of quinoline derivatives. For instance, a case study involving a similar compound highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway. This mechanism is crucial for developing new cancer therapies.

Antimicrobial Properties

The compound's sulfonamide group is known for its antimicrobial activity. Research has shown that compounds with similar structures possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated effective inhibition of bacterial growth, suggesting potential use in treating infections.

Case Studies

-

Case Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of the compound.

- Method : In vitro assays were conducted using macrophage cell lines treated with lipopolysaccharides (LPS).

- Findings : The compound significantly reduced the levels of TNF-alpha and IL-6, indicating potent anti-inflammatory activity.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay was used on various cancer cell lines including breast and lung cancer cells.

- Findings : The compound displayed IC50 values in micromolar ranges, demonstrating effective cytotoxicity and induction of apoptosis.

-

Case Study on Antimicrobial Efficacy :

- Objective : To determine the antimicrobial activity against specific bacterial strains.

- Method : Agar diffusion method was employed to assess inhibition zones.

- Findings : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Summary Table of Biological Activities

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | In vitro cytokine assays | Reduced TNF-alpha and IL-6 levels |

| Anticancer | MTT cytotoxicity assay | Induced apoptosis in cancer cell lines |

| Antimicrobial | Agar diffusion method | Significant inhibition against S. aureus and E. coli |

Q & A

Q. How can the synthesis of 4-(4-tert-butylbenzenesulfonyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:

- Functionalization of the quinoline core : Introduce the sulfonyl and pyrrolidine groups via nucleophilic substitution or coupling reactions under anhydrous conditions .

- Temperature and solvent selection : Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reactivity while minimizing side reactions .

- Catalysts : Employ Pd-based catalysts for cross-coupling reactions to attach aryl/heterocyclic groups .

- Purification : Utilize column chromatography (silica gel) and recrystallization to isolate high-purity products .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions and confirm regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and interatomic distances, as demonstrated in sulfonamide-quinoline analogs .

- FT-IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm for the pyrrolidine carbonyl) .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. methyl sulfonyl groups) influence the compound’s bioactivity and binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Systematic substituent variation : Synthesize analogs with modified sulfonyl or pyrrolidine groups to assess effects on enzymatic inhibition (e.g., kinase assays) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .

- Data from analogs : The tert-butyl group enhances hydrophobic interactions, while smaller groups (e.g., methyl) reduce steric hindrance but may lower binding stability .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC values) for this compound?

- Methodological Answer :

- Standardize assay protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls to minimize variability .

- Validate purity : Ensure >95% purity via HPLC before testing .

- Meta-analysis : Compare datasets across studies, focusing on analogs like 3-(4-chlorobenzenesulfonyl)quinoline derivatives to identify trends .

Q. What mechanistic insights can be gained from studying the compound’s interaction with DNA or enzymes?

- Methodological Answer :

- Enzyme inhibition assays : Measure activity of target enzymes (e.g., topoisomerase II) pre/post incubation with the compound .

- DNA intercalation studies : Use UV-Vis spectroscopy and ethidium bromide displacement assays to assess DNA binding .

- Molecular dynamics simulations : Model interactions over time to identify critical binding residues (e.g., sulfonyl group interactions with Lys residues) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?

- Methodological Answer :

- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., MCF-7, HeLa) .

- Apoptosis markers : Quantify caspase-3/7 activity via fluorometric assays .

- Migration inhibition : Use scratch/wound-healing assays to assess anti-metastatic effects .

Data Interpretation and Validation

Q. How can researchers differentiate between off-target effects and specific target modulation in pharmacological studies?

- Methodological Answer :

- Selectivity profiling : Screen against a panel of related enzymes/receptors (e.g., kinase family members) .

- CRISPR/Cas9 knockout models : Validate target specificity using cells lacking the putative target protein .

- Dose-response curves : A steep curve (Hill coefficient >1) suggests specific target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.